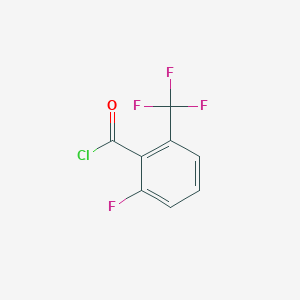

2-Fluoro-6-(trifluoromethyl)benzoyl chloride

Beschreibung

2-Fluoro-6-(trifluoromethyl)benzoyl chloride (CAS: 109227-12-5) is a fluorinated aromatic acid chloride with the molecular formula C₈H₃ClF₄O. It is widely used in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its high electrophilicity and ability to introduce fluorinated benzoyl groups into target molecules. Key properties include a boiling point of 190–191°C, density of 1.499 g/cm³, and refractive index of 1.4695 . Its reactivity is enhanced by electron-withdrawing substituents (fluoro and trifluoromethyl groups), making it a potent acylating agent. Safety data highlight H314 (causes severe skin burns and eye damage), necessitating strict handling protocols .

Eigenschaften

IUPAC Name |

2-fluoro-6-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7(14)6-4(8(11,12)13)2-1-3-5(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRYDSJMVRRAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30148848 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109227-12-5 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109227125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of 2-Fluoro-6-(Trifluoromethyl)Benzoic Acid

-

Friedel-Crafts Acylation : Introducing the trifluoromethyl group via electrophilic substitution using CF₃X reagents (e.g., CF₃I) on fluorobenzene derivatives. However, the fluorine substituent’s deactivating effect necessitates harsh conditions or directing groups.

-

Grignard Reactions : Coupling fluorinated aryl Grignard reagents with trifluoromethyl ketones, followed by oxidation to the carboxylic acid.

Chlorination Step

Reaction conditions for converting the benzoic acid to the acyl chloride typically involve:

-

SOCl₂ Method :

Yields >90% under reflux conditions in anhydrous solvents like dichloromethane. -

PCl₅ Method :

Requires stoichiometric PCl₅ and careful temperature control to avoid side reactions.

Alternative Routes from Sulfur-Containing Intermediates

Patents CN104961662A and CN104961662B describe the synthesis of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride via chlorination of alkyl sulfur benzene precursors. Although targeting a sulfonyl chloride, the methodology highlights critical parameters for handling fluorinated aromatics:

Reaction Conditions and Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent System | HCl/HNO₃ or HCOOH | Maximizes chlorination efficiency |

| Molar Ratio (Substrate:Cl₂) | 1:4–1:6 | Ensures complete conversion |

| Temperature | 50–70°C | Balances kinetics and side reactions |

| Reaction Time | 4–6 hours | Achieves >90% yield |

Example : Chlorination of 2-fluoro-6-trifluoromethyl-n-propyl sulfur benzene with Cl₂ in HCl/HNO₃ at 70°C for 5 hours yielded 97.1% pure sulfonyl chloride at 90.2% yield.

Adaptability to Benzoyl Chloride Synthesis

Replacing the sulfur-containing precursor with a carboxylic acid derivative (e.g., 2-fluoro-6-trifluoromethylbenzaldehyde) could enable analogous oxidative chlorination. However, the absence of sulfur-directed activation may necessitate stronger oxidizing agents or catalysts.

Isomer-Specific Insights from 2-Fluoro-5-(Trifluoromethyl)Benzoyl Chloride

While search result details 2-fluoro-5-(trifluoromethyl)benzoyl chloride (CAS 207981-46-2), its synthesis via benzoyl chloride formation from the corresponding acid underscores the importance of:

-

Positional Effects : The 5-trifluoromethyl group imposes less steric hindrance than the 6-position isomer, simplifying purification.

-

Catalytic Enhancements : Use of dimethylformamide (DMF) as a catalyst in SOCl₂-mediated chlorination improves reaction rates for hindered substrates.

Industrial Scalability and Process Considerations

The patents emphasize scalability through:

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-6-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-fluoro-6-(trifluoromethyl)benzoic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.

Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.

Reduction: Lithium aluminum hydride or other strong reducing agents are employed under anhydrous conditions.

Major Products Formed

Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

2-Fluoro-6-(trifluoromethyl)benzoic acid: Formed through hydrolysis.

2-Fluoro-6-(trifluoromethyl)benzyl alcohol: Formed through reduction.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

2-Fluoro-6-(trifluoromethyl)benzoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. The incorporation of fluorine into drug molecules often enhances their metabolic stability and bioactivity, making them more effective.

- Case Study: Fluorinated Drug Development

- Research has shown that fluorinated compounds constitute about 25% of small-molecule drugs currently in clinical use, with a growing trend towards fluorinated drugs dominating the market in the next decade . The unique properties imparted by the trifluoromethyl group contribute to improved pharmacokinetics and pharmacodynamics.

Agrochemical Formulations

In agrochemistry, this compound is utilized in developing herbicides and pesticides. The fluorine atoms enhance the chemical properties required for effective crop protection.

- Application Example: Herbicide Development

Synthesis of Fluorinated Compounds

The compound is essential for synthesizing various fluorinated organic compounds, which are known for their unique characteristics such as increased stability and reactivity.

- Research Insight: Mechanistic Studies

Material Science Applications

In material science, this compound is used to modify polymers and coatings, enhancing their resistance to chemicals and improving overall performance.

- Application Example: Polymer Modification

Research and Development

The compound is also utilized in academic and industrial research settings for exploring new chemical reactions and developing novel materials.

- Research Application: Chemical Reactivity

Wirkmechanismus

The mechanism of action of 2-fluoro-6-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules . The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position Isomers

3-(Trifluoromethyl)benzoyl chloride (CAS: 2251-65-2) and 4-(Trifluoromethyl)benzoyl chloride (CAS: 329-15-7)

- Molecular Formula : C₈H₄ClF₃O (same as target compound but without the 2-fluoro substituent).

- Physical Properties :

- Reactivity : Lower electrophilicity due to the absence of the 2-fluoro group, reducing acylation efficiency compared to the target compound.

- Cost : 5 g of 4-(trifluoromethyl)benzoyl chloride costs ¥6,500 , while the target compound is priced at ¥8,000 for 5g (TCI Chemicals) .

2-Fluoro-5-(trifluoromethyl)benzoyl chloride (CAS: 207981-46-2)

- Molecular Formula : C₈H₃ClF₄O (isomeric to the target compound).

Halogen-Substituted Analogs

2-Chloro-6-(trifluoromethyl)benzoyl chloride

- Molecular Formula : C₈H₃Cl₂F₃O (chloro instead of fluoro).

- Hazard Profile : Less severe (H315, H319, H335 : skin/eye irritation) compared to the target compound’s H314 .

- Reactivity : Chlorine’s weaker electron-withdrawing effect reduces electrophilicity, making it less reactive in acylation reactions .

6-Chloro-2-fluoro-3-methylbenzoyl chloride (CAS: N/A)

Fluorinated Benzoyl Chlorides with Varying Substituents

4-Fluoro-2-(trifluoromethyl)benzoyl chloride (CAS: 189807-21-4)

- Molecular Formula : C₈H₃ClF₄O (same as target compound).

- Cost: Priced at $61.00 for 5g (Santa Cruz Biotechnology), cheaper than the target compound’s $37.00 for 1g .

- logP : 3.224 , identical to the target compound, indicating similar lipophilicity .

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride

Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | CAS | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | logP | Price (1g) |

|---|---|---|---|---|---|---|

| 2-Fluoro-6-(trifluoromethyl)benzoyl chloride | 109227-12-5 | C₈H₃ClF₄O | 190–191 | 1.499 | 3.224 | $37.00 |

| 4-(Trifluoromethyl)benzoyl chloride | 329-15-7 | C₈H₄ClF₃O | 78–79 (16 mmHg) | 1.404 | 3.224 | $29.00 |

| 2-Chloro-6-(trifluoromethyl)benzoyl chloride | N/A | C₈H₃Cl₂F₃O | N/A | N/A | N/A | N/A |

| 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 | C₈H₃ClF₄O | N/A | N/A | N/A | $127.00 |

Table 2: Hazard Profiles

| Compound Name | Hazard Statements | Precautionary Measures |

|---|---|---|

| This compound | H314 | P280, P305+P351+P338, P310 |

| 2-Chloro-6-(trifluoromethyl)benzoyl chloride | H315, H319, H335 | P261, P305+P351+P338 |

| 4-(Trifluoromethyl)benzoyl chloride | Not classified | None specified |

Key Research Findings

- Reactivity : The target compound’s 2-fluoro and 6-trifluoromethyl groups synergistically enhance electrophilicity, enabling efficient acylation under mild conditions compared to less substituted analogs .

- Cost Drivers : Higher prices for the target compound (e.g., ¥8,000 for 5g vs. ¥6,500 for 4-substituted isomer ) correlate with synthetic complexity and niche applications .

- Safety : Severe hazards (H314) necessitate rigorous handling protocols, whereas chloro-substituted analogs pose milder risks .

Biologische Aktivität

2-Fluoro-6-(trifluoromethyl)benzoyl chloride, with the chemical formula C8H3ClF4O and CAS number 109227-12-5, is a highly reactive acyl chloride known for its significant biological activity and applications in medicinal chemistry, agrochemicals, and materials science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C8H3ClF4O

- Molecular Weight: 226.56 g/mol

- Boiling Point: 194 °C

- Density: 1.465 g/mL at 25 °C

Reactivity:

this compound is classified as an acyl chloride, which makes it highly reactive. Its primary mode of action involves nucleophilic acyl substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters. It can also undergo hydrolysis to yield 2-fluoro-6-(trifluoromethyl)benzoic acid in the presence of water.

The biological activity of this compound is largely attributed to its ability to modify biomolecules through acylation. By introducing acyl groups into target molecules, it can significantly alter their properties and biological functions. This modification is crucial in drug design and development, particularly for enhancing bioavailability and metabolic stability.

Medicinal Chemistry

This compound serves as a building block in synthesizing various fluorinated organic compounds. These compounds are valuable in pharmaceutical development due to their enhanced pharmacokinetic properties. The introduction of fluorine atoms often increases the lipophilicity and metabolic stability of drugs, making them more effective .

Research Studies

Recent studies have highlighted the compound's role in modifying biomolecules to study their interactions and functions. For instance, it has been utilized in the synthesis of derivatives that exhibit significant antiproliferative activity against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzene ring can lead to enhanced biological activity .

Case Studies and Research Findings

| Compound | Activity | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | Antiproliferative | 0.56 | Higher potency than CA-4 (IC50 = 1.0 µM) |

| Compound B | Tubulin Inhibition | 1.4 | Comparable potency to CA-4 |

| Compound C | Apoptosis Induction | N/A | Significant increase in caspase-3 activation |

In a notable study, derivatives synthesized from this compound were evaluated for their ability to inhibit tubulin polymerization, a vital process in cell division. Compounds derived from this acyl chloride demonstrated potent antiproliferative effects across multiple cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Safety Considerations

Due to its corrosive nature, this compound poses significant health risks including severe skin burns and eye damage upon contact. Proper safety measures must be adhered to when handling this compound in laboratory settings .

Q & A

Advanced Research Questions

Q. How can competing acylation pathways be minimized when using this benzoyl chloride in multi-step syntheses (e.g., peptide coupling or polymer chemistry)?

- Optimization Strategies :

- Stepwise reagent addition : Introduce the benzoyl chloride slowly to avoid local excess, which can trigger undesired acylation of secondary functional groups (e.g., hydroxyls or amines).

- Protecting groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl for alcohols) before acylation .

- Kinetic monitoring : Use in-situ FTIR or LC-MS to track reaction progress and adjust conditions dynamically .

Q. What are the challenges in scaling up the synthesis of 2-fluoro-6-(trifluoromethyl)benzoyl chloride, and how can exothermic risks be mitigated?

- Scale-Up Considerations :

- Heat dissipation : Gradual addition of chlorination reagents (SOCl₂) and jacketed reactors with coolant circulation prevent runaway exothermic reactions.

- Safety protocols : Install gas scrubbers to neutralize HCl/SO₂ byproducts .

- Yield trade-offs : Pilot studies show >90% purity at 100 g scale, but distillation efficiency drops due to thermal decomposition; chromatography is preferred for large-scale purification .

Q. How do structural analogs (e.g., 4-trifluoromethyl or 2-iodo derivatives) compare in reactivity and stability for medicinal chemistry applications?

- Comparative Data :

| Derivative | Reactivity (vs. NH₂) | Hydrolytic Stability (t₁/₂ in H₂O) |

|---|---|---|

| 2-Fluoro-6-(CF₃)benzoyl Cl | High | 2–4 hours (pH 7) |

| 4-(CF₃)benzoyl chloride | Moderate | 6–8 hours (pH 7) |

| 2-Iodo-6-(CF₃)benzoyl chloride | Low | >24 hours (pH 7) |

- Design Implications : Higher reactivity correlates with lower hydrolytic stability, necessitating rapid reaction workups for the 2-fluoro derivative .

Contradictions and Resolutions

- Evidence Conflict : Some protocols recommend SOCl₂ for chlorination , while others use PCl₅ . Resolution: SOCl₂ is preferred for milder conditions, but PCl₅ may improve yields for sterically hindered substrates.

- Stability Data : Discrepancies in hydrolytic half-lives (2–4 hours vs. 6–8 hours) likely stem from solvent polarity or trace moisture. Researchers should validate stability under their specific conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.